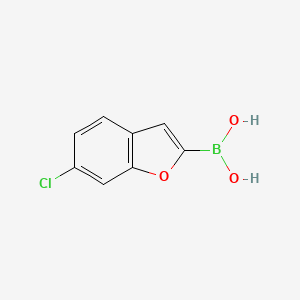

(6-Chloro-1-benzofuran-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Chloro-1-benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C8H6BClO3 . It has a molecular weight of 196.4 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

“this compound” is a powder . It is soluble in water . The compound has a density of 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación

BCl3-Promoted Synthesis of Benzofurans

The synthesis of benzofurans, a structural component of (6-Chloro-1-benzofuran-2-yl)boronic acid, can be efficiently achieved through a BCl3-promoted process. This method facilitates the production of highly substituted benzofurans in a regioselective manner. The procedure's mild and efficient nature allows for easy access to these compounds, especially when considering the structural requirements for successful cyclodehydration (Kim et al., 2008).

Metal-Free Photoinduced C(sp3)–H Borylation of Alkanes

Boronic acids and derivatives, including this compound, are pivotal in various scientific fields due to their applications in pharmaceuticals, agrochemicals, and materials. The photoinduced hydrogen atom transfer catalysis represents a metal-free method for borylation, providing a unique route for converting alkanes into valuable organoboron reagents. This technique highlights the potential for creating new boronic acid derivatives under mild conditions (Shu et al., 2020).

Boronic Acid Catalysis

Boronic acids are not only reagents in transition metal-catalyzed transformations but also act as catalysts themselves. They enable the electrophilic and nucleophilic activation of hydroxy groups under mild conditions, leading to the formation of various organic compounds. The concept of boronic acid catalysis (BAC) paves the way for innovative transformations, demonstrating the versatility and potential of boronic acids in organic chemistry (Hall, 2019).

Sensor Development Using Benzofuran-2-boronic Acid

Benzofuran-2-boronic acid, closely related to this compound, serves as an effective fluorescent sensor for Pd2+. This application is based on the rapid conversion of benzofuran-2-boronic acid into a highly fluorescent derivative upon interaction with Pd2+. The developed microplate-based assay for Pd2+ demonstrates the potential for high-throughput measurements, showcasing the practical application of boronic acids in sensor technology (Higashi et al., 2017).

Boronic Acid in Enantioselective Reactions

The versatility of boronic acid is also evident in enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. The use of chiral boronic acid catalysts enables these reactions to proceed in a highly enantioselective manner, emphasizing the role of boronic acid in developing complex and functionalized organic compounds (Hashimoto et al., 2015).

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(6-Chloro-1-benzofuran-2-yl)boronic acid”, have been widely used in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . These reactions have a wide range of applications in the synthesis of complex organic compounds. Therefore, the future directions of “this compound” could involve its use in the synthesis of new organic compounds with potential applications in various fields such as medicine and materials science .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of complex organic molecules .

Result of Action

The primary result of the action of (6-Chloro-1-benzofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially including bioactive molecules.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored away from water/moisture and oxidizing agents . Furthermore, the Suzuki-Miyaura reaction itself is known to be influenced by various factors, including the choice of solvent, the presence of a base, and the temperature .

Propiedades

IUPAC Name |

(6-chloro-1-benzofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTULHWRFLFDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=C(C=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1851286-70-8 |

Source

|

| Record name | (6-chloro-1-benzofuran-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2825990.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)